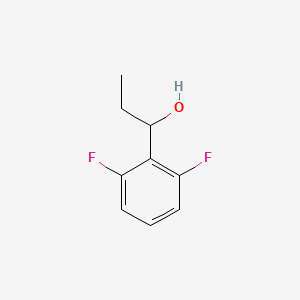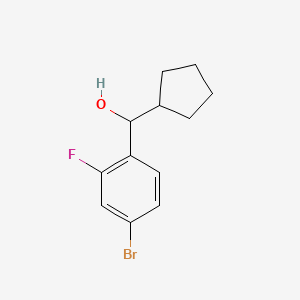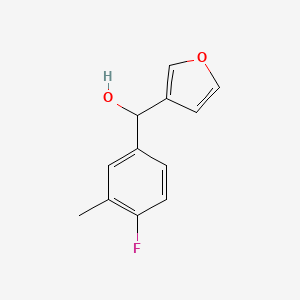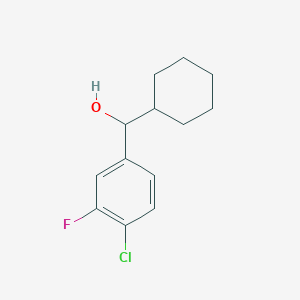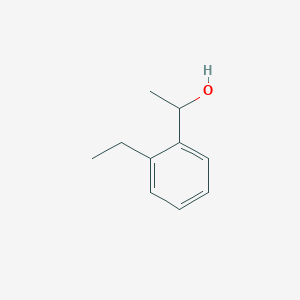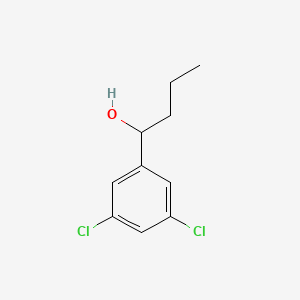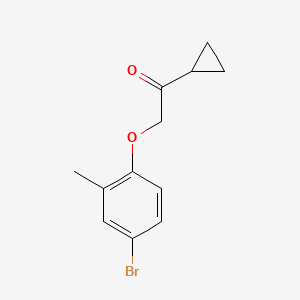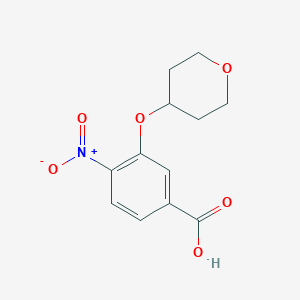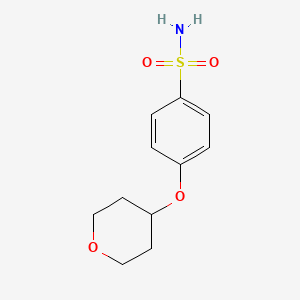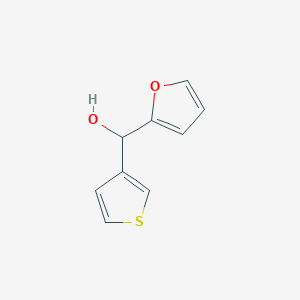![molecular formula C12H10O4 B7894919 Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol](/img/structure/B7894919.png)
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol
Overview
Description
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization : The compound has been utilized in the synthesis of complex organic structures. For instance, furan-2-yl(phenyl)methanol derivatives were used in the aza-Piancatelli rearrangement to yield benzo[b][1,4]thiazine or oxazine derivatives, showcasing high selectivity and good yields (B. Reddy et al., 2012).
Antioxidant and Antimicrobial Properties : Novel 2-(benzofuran-2-yl) and 2-(furan-2-yl) quinoline-4-carboxylates, including methanol derivatives, have shown promising antioxidant and antimicrobial properties. These compounds, particularly those with furan/benzofuran couplings, were found to be effective against various bacteria and fungi, and also exhibited good ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles (Anantacharya Rajpurohit et al., 2017).
Catalytic Applications : The compound has been used in catalyzed reactions, such as the synthesis of bis-benzoquinoline derivatives through iodine-catalyzed ring-opening of furan (Dong‐Sheng Chen et al., 2013).
Potential in Cancer Research : Benzo-furan derivatives, including those similar in structure to Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol, have shown promise in cancer research due to their anti-tumoral activity (R. Diana et al., 2019).
Glycerol Conversion : The compound has also been explored in the glycerol conversion process to produce [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, potential novel platform chemicals (J. Deutsch et al., 2007).
Molecular Aggregation Studies : Studies on similar compounds have been conducted to understand molecular aggregation, particularly in organic solvents. These studies are vital in comprehending the behavior of these compounds in various environments (A. Matwijczuk et al., 2016).
Photoreactions : Research has also delved into the photochemical reactions of compounds like furan-2-ylmethyl derivatives, exploring their intermediates and reaction pathways (M. Šindler-Kulyk et al., 2001).
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(furan-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-12(10-2-1-5-14-10)8-3-4-9-11(6-8)16-7-15-9/h1-6,12-13H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUNGYMZVRXYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


